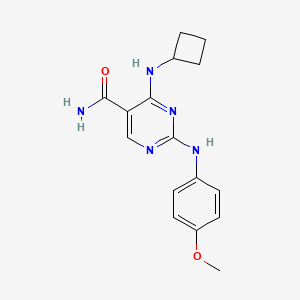
(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a phenylethoxy group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications.
科学的研究の応用
Chemistry
In chemistry, (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. Its ability to participate in Suzuki-Miyaura reactions makes it a valuable tool for constructing complex organic molecules.
Biology
In biological research, this compound can be used to modify biomolecules through boronate ester formation. This modification can enhance the stability and functionality of proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, such as enzymes and receptors, leading to the development of novel therapeutics.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with tailored properties for specific applications.
作用機序
The mechanism of action of (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as a molecular probe or inhibitor. The phenylethoxy group and pyridine ring contribute to the compound’s overall binding affinity and specificity, enabling it to modulate biological pathways and chemical reactions effectively.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis and sensing applications.
Pyridine-3-boronic acid: A boronic acid with a pyridine ring, similar to (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid but lacking the phenylethoxy group.
(4-(1-Phenylethoxy)pyridin-3-yl)boronic acid: A structural isomer with the phenylethoxy group at a different position on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the phenylethoxy group and the boronic acid group on the pyridine ring. This combination imparts distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C13H14BNO3 |
|---|---|
分子量 |
243.07 g/mol |
IUPAC名 |
[5-(1-phenylethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C13H14BNO3/c1-10(11-5-3-2-4-6-11)18-13-7-12(14(16)17)8-15-9-13/h2-10,16-17H,1H3 |
InChIキー |
LWYXOXFSSWGYKG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)OC(C)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


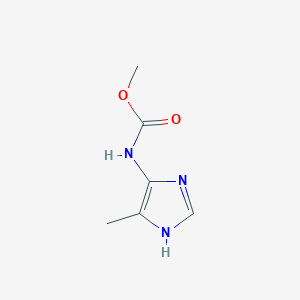
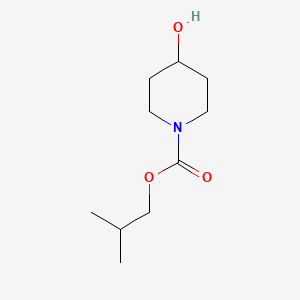
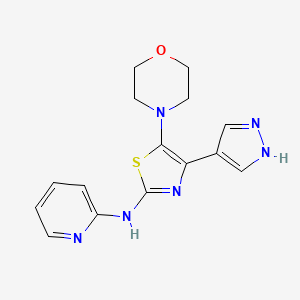
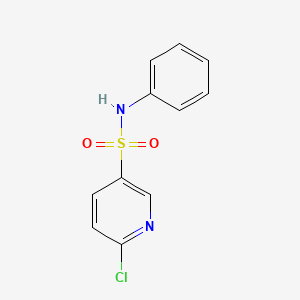
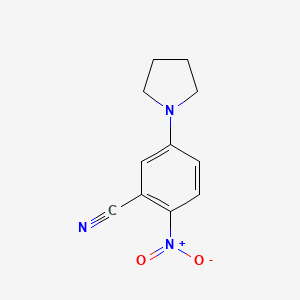
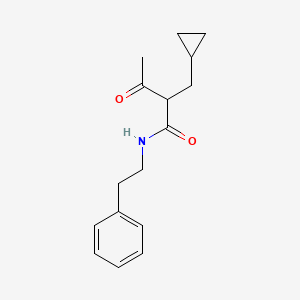



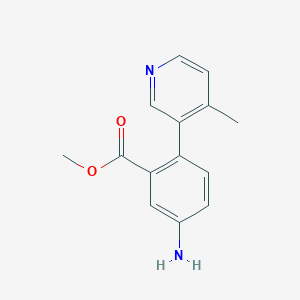
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
